3-(3-Amino-2-methylpropyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-2-methylpropyl)oxazolidin-2-one is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a unique oxazolidinone ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach involves the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-methylpropyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of N-substituted oxazolidinones.
Scientific Research Applications
3-(3-Amino-2-methylpropyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound’s unique structure allows it to interact with specific molecular targets, making it effective against certain bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
3-(3-Amino-2-methylpropyl)oxazolidin-2-one is unique due to its specific amino and methyl substituents, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(4-8)5-9-2-3-11-7(9)10/h6H,2-5,8H2,1H3 |
InChI Key |
GWUQWDZECCQMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)CN1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.